molecular formula C7H4F3N3O B14757168 6-Amino-5-(trifluoromethoxy)nicotinonitrile

6-Amino-5-(trifluoromethoxy)nicotinonitrile

Katalognummer: B14757168
Molekulargewicht: 203.12 g/mol
InChI-Schlüssel: IYQZOMDFKGELJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE is a chemical compound with the molecular formula C7H4F3N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethoxy group and the amino group on the pyridine ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific solvents to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents for oxidation reactions. The reaction conditions often involve specific temperatures, solvents, and reaction times to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions can produce various oxidized derivatives .

Wissenschaftliche Forschungsanwendungen

6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE include other trifluoromethoxy-substituted pyridines and amino-substituted pyridines. Examples include:

Uniqueness

What sets 6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE apart from similar compounds is the specific positioning of the trifluoromethoxy and amino groups on the pyridine ring. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C7H4F3N3O

Molekulargewicht

203.12 g/mol

IUPAC-Name

6-amino-5-(trifluoromethoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)14-5-1-4(2-11)3-13-6(5)12/h1,3H,(H2,12,13)

InChI-Schlüssel

IYQZOMDFKGELJG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1OC(F)(F)F)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.